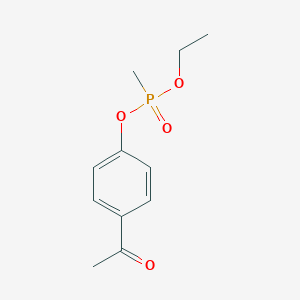
4-Acetylphenyl ethyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetylphenyl ethyl methylphosphonate: is an organophosphorus compound characterized by the presence of a phosphonate group attached to an aromatic ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of this compound includes a phosphonate group, an ethyl group, and a methyl group attached to a phenyl ring with an acetyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Acetylphenyl ethyl methylphosphonate can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenol with ethyl methylphosphonate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. For example, microwave irradiation can accelerate the dealkylation of dialkyl methylphosphonates, leading to the formation of the desired product under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetylphenyl ethyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phosphonic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Applications De Recherche Scientifique
4-Acetylphenyl ethyl methylphosphonate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Mécanisme D'action
The mechanism of action of 4-Acetylphenyl ethyl methylphosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects. The acetyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
- 4-Acetylphenyl methyl phenyl phosphate
- 4-Acetylphenyl ethyl phenylphosphonate
- 4-Acetylphenyl methyl ethylphosphonate
Comparison: 4-Acetylphenyl ethyl methylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For example, the presence of the ethyl group can influence the compound’s solubility and interaction with biological membranes, while the methyl group can affect its steric properties and reactivity in substitution reactions .
Propriétés
Numéro CAS |
918660-68-1 |
|---|---|
Formule moléculaire |
C11H15O4P |
Poids moléculaire |
242.21 g/mol |
Nom IUPAC |
1-[4-[ethoxy(methyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C11H15O4P/c1-4-14-16(3,13)15-11-7-5-10(6-8-11)9(2)12/h5-8H,4H2,1-3H3 |
Clé InChI |
BJYIEMDHYADUGW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C)OC1=CC=C(C=C1)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxatetracyclo[5.3.0.0~1,5~.0~2,4~]decane](/img/structure/B12618887.png)
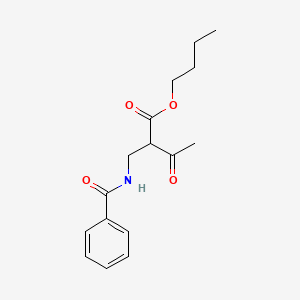
![3-[6-(Azetidine-1-carbonyl)-4-hydroxy-1,2-dimethyl-1H-benzimidazol-5-yl]-1-(2-methylphenyl)propan-1-one](/img/structure/B12618906.png)
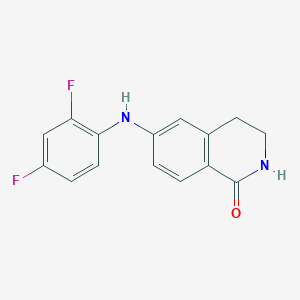
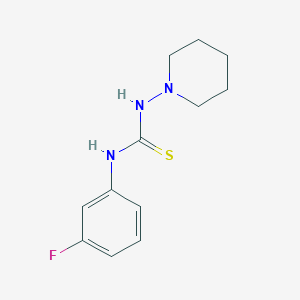
![8-Azabicyclo[3.2.1]octane,8-[bis(2-chlorophenyl)methyl]-3-(2-pyridinyl)-,(3-exo)-](/img/structure/B12618915.png)
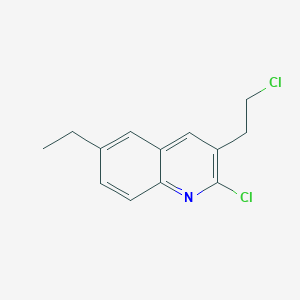
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
![1,1'-[(2,5-Difluoro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-difluorobenzene)](/img/structure/B12618942.png)

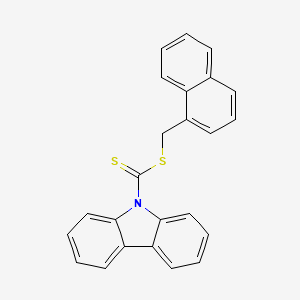
![N-(1-{(Propan-2-yl)[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618960.png)
